molecular formula C17H21N3O3 B2949175 N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide CAS No. 898454-67-6

N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide

Cat. No.: B2949175
CAS No.: 898454-67-6
M. Wt: 315.373
InChI Key: CCTAZYQLMKATNU-UHFFFAOYSA-N
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Description

The compound N-butyl-N'-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide features a tricyclic azatricyclo core fused with an ethanediamide moiety substituted with an N-butyl group. This structure is characteristic of bioactive molecules designed for high receptor affinity and metabolic stability. The ethanediamide group provides hydrogen-bonding capacity, which may influence interactions with therapeutic targets such as GPCRs or enzymes .

Properties

IUPAC Name

N-butyl-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-3-6-18-16(22)17(23)19-13-8-11-5-4-7-20-14(21)10-12(9-13)15(11)20/h8-9H,2-7,10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTAZYQLMKATNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the tricyclic core followed by functional group modifications to introduce the butyl and ethanediamide moieties. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale batch reactions with optimized reaction conditions, including the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-butyl-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions might be carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

N-butyl-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-butyl-N’-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, modulation of signal transduction pathways, and alterations in gene expression. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of the target compound, focusing on substituents, physicochemical properties, and therapeutic relevance:

Compound Name Substituents Molecular Formula Molecular Weight H-Bond Donors/Acceptors XlogP Therapeutic Target/Notes Source
N-butyl-N'-{2-oxo-1-azatricyclo[...]ethanediamide (Target) Butyl, ethanediamide Inferred: ~C₁₉H₂₃N₃O₃ ~345 (estimated) 2 donors, 3 acceptors ~2.8 (estimated) N/A (structural analog data used) N/A
N-ethyl-N'-{...}ethanediamide Ethyl, ethanediamide Inferred: C₁₇H₁₉N₃O₃ ~313 (estimated) 2 donors, 3 acceptors ~2.1 (estimated) N/A
N-(3,3-diphenylpropyl)-...sulfonamide Diphenylpropyl, sulfonamide C₂₇H₂₇N₃O₃S ~497 1 donor, 4 acceptors N/A N/A (sulfonamide class)
3-fluoro-N-...benzamide Fluorobenzoyl C₁₈H₁₅FN₂O₂ 310.328 1 donor, 3 acceptors 2.3 GLP1R modulator
3-(trifluoromethyl)benzamide Trifluoromethylbenzoyl C₂₀H₁₇F₃N₂O₂ 374.356 1 donor, 3 acceptors ~3.5 (estimated) N/A
N-...oxolanylmethyl ethanediamide Oxolane (tetrahydrofuran) methyl C₁₈H₂₁N₃O₄ 343.4 2 donors, 4 acceptors N/A Improved solubility due to oxygenated substituent
N'-...piperidinylmethyl ethanediamide Piperidinyl-furan C₂₇H₃₀N₄O₅ 490.5 2 donors, 6 acceptors N/A Complex pharmacokinetics

Key Findings from Comparative Analysis:

Substituent Effects on Lipophilicity: The butyl group in the target compound likely increases lipophilicity (estimated XlogP ~2.8) compared to ethyl (XlogP ~2.1) . Fluorinated substituents (e.g., 3-fluoro, 3-trifluoromethyl) exhibit higher XlogP values (2.3–3.5), favoring hydrophobic interactions in target binding .

Hydrogen-Bonding and Solubility: Ethanediamide derivatives (target compound, ) have two hydrogen-bond donors, enhancing interactions with polar residues in enzymes or receptors. The oxolane (tetrahydrofuran) methyl group in introduces an oxygen atom, improving solubility compared to purely alkyl-substituted analogs.

Therapeutic Relevance :

  • The 3-fluoro-N-...benzamide () is explicitly linked to GLP1R modulation, a target for diabetes and obesity therapies. Its benzamide scaffold differs from ethanediamides but shares the tricyclic core, suggesting the core’s role in binding.
  • Sulfonamide derivatives () may exhibit distinct binding modes due to their sulfonamide group’s acidity and hydrogen-bond acceptor capacity.

Synthetic Accessibility :

  • Compounds like the 3-(trifluoromethyl)benzamide () and oxolanylmethyl ethanediamide () are commercially available, indicating established synthetic routes. The target compound’s butyl group would require straightforward alkylation steps but may face challenges in regioselectivity.

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